3-Iodo-2-thiophen-3-yl-chromen-4-one
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Overview
Description
3-Iodo-2-thiophen-3-yl-chromen-4-one: is a heterocyclic compound that features a chromen-4-one core substituted with an iodine atom at the third position and a thiophene ring at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-thiophen-3-yl-chromen-4-one typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated chromen-4-one intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-thiophen-3-yl-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodine position .
Scientific Research Applications
3-Iodo-2-thiophen-3-yl-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and antimicrobial agents.
Materials Science: Its chromen-4-one core and thiophene ring make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Iodo-2-thiophen-3-yl-chromen-4-one largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-thiophen-2-yl-chromen-4-one: This compound is similar in structure but lacks the iodine atom.
2-Thiophen-3-yl-chromen-4-one:
Uniqueness
The presence of the iodine atom in 3-Iodo-2-thiophen-3-yl-chromen-4-one imparts unique reactivity and properties compared to its non-iodinated counterparts. This makes it particularly valuable in synthetic chemistry for introducing further functionalization and in medicinal chemistry for enhancing biological activity .
Properties
Molecular Formula |
C13H7IO2S |
---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
3-iodo-2-thiophen-3-ylchromen-4-one |
InChI |
InChI=1S/C13H7IO2S/c14-11-12(15)9-3-1-2-4-10(9)16-13(11)8-5-6-17-7-8/h1-7H |
InChI Key |
GPFXFGIZWQGFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CSC=C3)I |
Origin of Product |
United States |
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